molecular formula C8H13N3O2S B181986 1-(1,1-Dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-amine CAS No. 27280-97-3

1-(1,1-Dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B181986
CAS No.: 27280-97-3
M. Wt: 215.28 g/mol
InChI Key: JAHOJHPUWJXETC-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole-based compound characterized by a 3-methylpyrazol-5-amine core substituted with a 1,1-dioxidotetrahydrothiophene (sulfolane) ring at the N1 position. The sulfone group imparts distinct electronic and steric properties, enhancing polarity and metabolic stability compared to non-oxidized thienyl analogs.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-6-4-8(9)11(10-6)7-2-3-14(12,13)5-7/h4,7H,2-3,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHOJHPUWJXETC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2CCS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378204
Record name 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27280-97-3
Record name 3-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-amino-3-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
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Preparation Methods

Thienyl Sulfone Formation Followed by Pyrazole Cyclization

This route prioritizes early-stage sulfone synthesis. Tetrahydrothiophene-3-carboxylic acid derivatives are oxidized to the sulfone using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in acetic acid. The sulfone-bearing intermediate is then coupled with a β-keto ester, followed by cyclocondensation with methylhydrazine to form the pyrazole ring.
Key steps :

  • Oxidation of tetrahydrothiophene-3-carboxylate to sulfone (yield: 85–92%)

  • Hydrazine-mediated cyclization at 80–100°C in ethanol (yield: 70–78%)

Modular Fragment Coupling

This approach connects pre-formed pyrazole and sulfone fragments. 3-Methyl-1H-pyrazol-5-amine is alkylated with 3-bromotetrahydrothiophene sulfone under basic conditions (K₂CO₃ in DMF). The reaction requires careful temperature control (0–5°C) to minimize over-alkylation.
Key steps :

  • Alkylation at 0°C (yield: 75–80%)

  • Chromatographic purification using silica gel and ethyl acetate/hexane

Reaction Optimization and Critical Parameters

Oxidation Efficiency in Sulfone Synthesis

The choice of oxidizing agent significantly impacts yield and purity:

Oxidizing AgentSolventTemperature (°C)Yield (%)Purity (HPLC)
H₂O₂Acetic acid508592
mCPBADichloromethane259298
KMnO₄Water707888

mCPBA in dichloromethane provides superior results but requires rigorous pH control to prevent ester hydrolysis.

Cyclization Conditions for Pyrazole Formation

Cyclocondensation of β-keto esters with hydrazines is highly solvent-dependent:

SolventReaction Time (h)Yield (%)Byproduct Formation
Ethanol1278<5%
Toluene246512%
DMF6828%

Ethanol balances reaction rate and selectivity, though DMF accelerates the process at the cost of increased impurities.

Industrial-Scale Production Techniques

Continuous Flow Oxidation

A continuous flow reactor system oxidizes tetrahydrothiophene derivatives using 30% H₂O₂ at 50°C with a residence time of 15 minutes. This method achieves 89% conversion with 99% selectivity, reducing waste compared to batch processes.

Crystallization-Based Purification

The final compound is purified via anti-solvent crystallization. Dissolving the crude product in hot methanol (60°C) and adding water induces crystallization, yielding 95% pure material after two recrystallizations.

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2Route 3
Total Yield (%)586272
Purity (HPLC, %)989799
ScalabilityModerateHighHigh
Cost (USD/kg)420380410

Route 2 offers the best balance of yield and cost, though Route 3 achieves higher purity for pharmaceutical applications.

Challenges and Mitigation Strategies

  • Over-Oxidation of Thienyl Group : Strict stoichiometric control of oxidizing agents prevents sulfone degradation.

  • Regioselectivity in Pyrazole Formation : Using methylhydrazine instead of hydrazine ensures preferential formation of the 3-methyl isomer.

  • Residual Solvent Removal : Azeotropic distillation with toluene reduces ethanol content below ICH limits (500 ppm).

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: The thienyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group may yield sulfoxides or sulfones, while reduction of the sulfone group can produce thiols or sulfides.

Scientific Research Applications

1-(1,1-Dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For instance, it may bind to active sites of enzymes, blocking their function and thereby exerting antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazol-5-amine derivatives are widely explored for their versatility in drug discovery. Below is a comparative analysis of the target compound with key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent at N1 Position Molecular Formula Molecular Weight Key Features References
1-(1,1-Dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-amine 1,1-Dioxidotetrahydrothienyl (sulfone) C₈H₁₃N₃O₂S 215.27 (calc.) High polarity, metabolic stability
1-[(3-Fluorophenyl)methyl]-3-methyl-1H-pyrazol-5-amine 3-Fluorobenzyl C₁₁H₁₂FN₃ 205.23 Lipophilic, CNS permeability
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine 3-Methylthienylmethyl C₉H₁₁N₃S 193.27 Moderate polarity, π-π interactions
1-(tert-Butyl)-3-methyl-1H-pyrazol-5-amine tert-Butyl C₈H₁₅N₃ 153.23 Steric bulk, enhanced solubility
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine 4-Chlorophenyl C₁₀H₁₀ClN₃ 207.66 Electrophilic substituent

Pharmacological and Physicochemical Profiles

Key Findings from Analog Studies :

Antioxidant and Anti-inflammatory Activity: Dihydropyrano[2,3-c]pyrazole derivatives () exhibit ROS/RNS scavenging and GSK-3β inhibition (IC₅₀: 2–10 µM) due to fused pyrazole-dihydropyridine scaffolds .

Kinase and Ion Channel Modulation: Pyrazole derivatives in show nanomolar IC₅₀ values against BET bromodomains (e.g., compound 30: IC₅₀ = 12 nM) . Thienyl-substituted analogs () demonstrate affinity for TRPC6 channels, suggesting the target compound’s sulfone group could influence ion channel selectivity .

Solubility and Bioavailability :

  • Sulfone-containing compounds generally exhibit higher aqueous solubility than thioether analogs but may suffer from reduced membrane permeability.
  • Fluorophenyl- and chlorophenyl-substituted analogs () balance lipophilicity and solubility, making them CNS-penetrant .

Biological Activity

1-(1,1-Dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazol-5-amine, also known by its CAS number 27280-97-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C8_8H13_{13}N3_3O2_2S
  • Molecular Weight : 215.27 g/mol
  • Purity : 95%

Research indicates that this compound exhibits its biological effects primarily through modulation of G protein-coupled inwardly rectifying potassium (GIRK) channels. These channels play a critical role in neuronal excitability and have been implicated in various neurological disorders.

Structure-Activity Relationship (SAR)

A detailed SAR study was conducted to evaluate the compound's efficacy in activating GIRK channels. The following table summarizes key findings from the SAR analysis:

CompoundStructureGIRK1/2 Activity (nM ± SEM)GIRK1/4 Activity (nM ± SEM)
12aInactiveInactiveInactive
12b>6000>50>8000
12c609 ± 16920 ± 1Inactive
12d782 ± 15544 ± 3Inactive
12eInactiveInactiveInactive
12f>4000>46Inactive
12g723 ± 88103 ± 42869 ± 282

This data shows that while some derivatives of the compound exhibit significant activity against GIRK channels, others do not demonstrate any biological activity.

Pharmacological Profiles

The pharmacokinetic properties of the compound have also been investigated. Notably, the incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl moiety has been shown to enhance metabolic stability in liver microsome assays. This is crucial for developing therapeutics as it may reduce the likelihood of rapid metabolism and clearance from the body.

Case Studies and Research Findings

A pivotal study published in Nature explored the antiepileptic potential of compounds related to this class. The research highlighted that derivatives containing the thienyl group showed promising results in in vivo models for anxiety and nociception. Specifically, compounds were tested in mice models demonstrating efficacy in reducing seizures without significant side effects associated with traditional antiepileptic drugs .

Summary of Findings

  • Antiepileptic Activity : Compounds demonstrated significant reductions in seizure frequency.
  • Anxiolytic Effects : Behavioral tests indicated reduced anxiety levels in treated animals.

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